molecular formula C15H13NO6S3 B12603748 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile CAS No. 651311-02-3

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile

Cat. No.: B12603748
CAS No.: 651311-02-3
M. Wt: 399.5 g/mol
InChI Key: SPHMCVLBFBKZEC-UHFFFAOYSA-N
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Description

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a complex organic compound that features multiple functional groups, including sulfonyl and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives and sulfonyl chlorides, which undergo a series of reactions such as sulfonation, nitrilation, and condensation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its potential therapeutic properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonyl-containing nitriles or naphthalene derivatives. Examples include:

  • 3,3-Di(methanesulfonyl)prop-2-enenitrile
  • 2-(Naphthalene-2-sulfonyl)acetonitrile

Uniqueness

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

651311-02-3

Molecular Formula

C15H13NO6S3

Molecular Weight

399.5 g/mol

IUPAC Name

3,3-bis(methylsulfonyl)-2-naphthalen-2-ylsulfonylprop-2-enenitrile

InChI

InChI=1S/C15H13NO6S3/c1-23(17,18)15(24(2,19)20)14(10-16)25(21,22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3

InChI Key

SPHMCVLBFBKZEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C

Origin of Product

United States

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